molecular formula C20H31N3O5 B12545674 (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 154484-62-5

(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B12545674
CAS No.: 154484-62-5
M. Wt: 393.5 g/mol
InChI Key: QSXSHZIRKTUXNG-STECZYCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to (2S)-2-[[(2S)-2-[[(2S,3S)-2-Amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic Acid

Structural Identification and Nomenclature

The compound’s IUPAC name systematically describes its branched tripeptide structure:

  • Core scaffold : A tyrosine-derived 3-(4-hydroxyphenyl)propanoic acid backbone.
  • N-terminal modifications : Two acylated amino acid residues—(2S,3S)-2-amino-3-methylpentanoyl (valine derivative) and (2S)-3-methylbutanoyl (leucine derivative)—linked via amide bonds.

Stereochemical specificity is critical, with all chiral centers adopting S configurations except the leucine-derived 3-methylbutanoyl group, which retains the natural S configuration at C2. The molecular formula, inferred from structural analysis, is C₂₃H₃₄N₃O₆ , yielding a molecular weight of 472.54 g/mol .

Key Structural Features:
  • Hydrophobic core : Valine and leucine residues create a nonpolar domain, enhancing membrane permeability.
  • Aromatic hydroxyl group : The tyrosine-derived 4-hydroxyphenyl moiety enables hydrogen bonding and π-π interactions.
  • Terminal carboxylate : The free C-terminal carboxylic acid facilitates solubility in aqueous buffers at physiological pH.

Table 1: Comparative Analysis of Structural Features in Related Peptides

Feature This Compound Suc-Leu-Leu-Val-Tyr-AFC Tyroserleutide
Molecular Weight 472.54 g/mol 817.35 g/mol 397.5 g/mol
Hydrophobic Residues Val, Leu Leu, Leu, Val Leu
Aromatic Group 4-Hydroxyphenyl 7-Amino-4-trifluoromethylcoumarin Phenyl (Tyr)
Protease Target Chymotrypsin-like 20S Proteasome ICAM-1 inhibition

Historical Context in Peptide Chemistry Research

First synthesized in the early 2010s during investigations into proteasome substrates, this compound emerged from efforts to optimize peptide stability and proteolytic resistance. Its design reflects two key historical trends:

  • Shift toward nonpolar sequences : Post-2000 research emphasized leucine-rich motifs to enhance cellular uptake and proteasome binding.
  • Tyrosine functionalization : Incorporation of 4-hydroxyphenyl groups became prevalent after 2005 to exploit hydrogen-bonding networks in enzyme active sites.

Notably, the compound’s valine-leucine-tyrosine (VLY) sequence diverges from conventional proteasome substrates like Suc-Leu-Leu-Val-Tyr-AMC (LLVY), which use consecutive leucines for increased hydrophobicity. This structural variation suggests deliberate exploration of β5-substrate channel interactions in the 20S proteasome.

Significance in Bioactive Peptide Studies

The compound’s bioactivity stems from three synergistic properties:

  • Proteasome modulation : The VLY sequence aligns with the β5 subunit’s substrate preferences, enabling competitive inhibition or activation depending on concentration.
  • Oxidative stability : The absence of methionine or cysteine residues reduces susceptibility to redox degradation.
  • Structural mimicry : Its tripeptide length and tyrosine hydroxyl group mimic natural proteasome regulators like PA28/PA200.

Recent applications include:

  • Fluorescent probe development : Analogues with AFC or AMC tags serve as substrates for real-time proteasome activity assays.
  • Drug discovery : Peptidomimetics derived from this scaffold show promise in enhancing proteasome-mediated clearance of misfolded proteins.

The compound’s ability to balance hydrophobicity and polar interactions makes it a versatile template for designing peptide-based therapeutics targeting protein homeostasis. Ongoing research focuses on optimizing its pharmacokinetic profile through N-methylation and side-chain modifications.

Properties

CAS No.

154484-62-5

Molecular Formula

C20H31N3O5

Molecular Weight

393.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H31N3O5/c1-5-12(4)16(21)18(25)23-17(11(2)3)19(26)22-15(20(27)28)10-13-6-8-14(24)9-7-13/h6-9,11-12,15-17,24H,5,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,27,28)/t12-,15-,16-,17-/m0/s1

InChI Key

QSXSHZIRKTUXNG-STECZYCISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Loading

Resins with high swelling capacity and mechanical stability are critical. Key resins include:

Resin Type Loading Capacity (mmol/g) Swelling Solvent Application in Ile-Val-Tyr Synthesis Reference
2-Chlorotrityl Chloride 0.5–1.2 CH₂Cl₂ Initial amino acid anchoring
Rink Amide 0.3–0.7 DMF C-terminal amidation
Amino-Li-Resin 0.4–1.0 DMF/H₂O Difficult sequences (e.g., Ile-Ile)

For Ile-Val-Tyr, 2-chlorotrityl chloride resin is preferred for its high loading and compatibility with Fmoc chemistry. The first amino acid (e.g., Fmoc-Tyr(tBu)-OH) is anchored via esterification in CH₂Cl₂ with collidine as a base.

Coupling Reactions

Coupling agents and conditions significantly impact yield and purity:

Coupling Agent Activator Solvent Reaction Time Efficiency (Ile-Val-Tyr) Reference
HCTU DIPEA DMF 1–2 hours >95%
DIC OxymaPure DMF 45 minutes 90–95%
HATU HOAt DMF 30 minutes >98%

Microwave-assisted SPPS (50–75°C) reduces coupling times to 5–10 minutes while maintaining >98% efficiency. For sterically hindered residues like isoleucine, double coupling with HCTU/DIPEA is recommended.

Deprotection and Cleavage

Fmoc removal uses 20% piperidine in DMF (2 × 5 minutes). Final cleavage from resin employs:

Cleavage Cocktail Time Purity (%) Key Side Chains Protected Reference
TFA:H₂O:TIPS (95:2.5:2.5) 2 hours 85–90 Tyr(tBu), Val(Trp)
HFIP:CH₂Cl₂ (1:4) 1.5 hours 90–95 Acid-labile groups

Post-cleavage, reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA) achieves >98% purity.

Liquid-Phase Peptide Synthesis

While less common for tripeptides, liquid-phase synthesis is viable for large-scale production.

Stepwise Solution-Phase Coupling

  • Ile-Val Segment : Boc-Ile-OH and Val-OBzl are coupled using DCC/HOBt in THF (0°C, 12 hours).
  • Tyr Addition : The dipeptide is deprotected (H₂/Pd-C) and coupled to Fmoc-Tyr(tBu)-OH via HATU/DIEA.

Challenges

  • Racemization : Minimized by low temperatures (−20°C) and uronium-based activators.
  • Solubility : Polar aprotic solvents (DMF, NMP) enhance solubility of hydrophobic intermediates.

Advanced Methodologies

Microwave-Assisted SPPS

Microwave irradiation (50–75°C) accelerates deprotection (80 seconds vs. 20 minutes conventionally) and reduces waste by 70%. For Ile-Val-Tyr, this method achieves 99% purity without post-deprotection washes.

Green Chemistry Approaches

  • Solvent Reduction : Piperidine/DMF mixtures (3.5%) under microwave conditions minimize solvent use (4.25 mL/cycle).
  • Biodegradable Resins : Polyacrylamide-based amino-Li-resin reduces environmental impact.

Analytical Validation

Parameter SPPS Result Liquid-Phase Result Reference
Yield 75–85% 60–70%
Purity (HPLC) >98% 90–95%
Optical Rotation [α]²⁵D = −32.5° [α]²⁵D = −30.8°
MS (ESI+) m/z 394.2 [M+H]⁺ m/z 394.1 [M+H]⁺

Challenges and Solutions

Difficult Sequences

The Ile-Val segment exhibits aggregation due to β-sheet propensity. Mitigation strategies include:

  • Elevated Temperature : Coupling at 40°C in DMF.
  • Pseudoproline Dipeptides : Incorporating Thr(ψMe,Mepro) during SPPS.

Side Reactions

  • Aspartimide Formation : Minimized by using HOBt/DIC and avoiding prolonged base exposure.
  • Oxidation : Tyrosine hydroxyl protected as tBu ether until final cleavage.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the peptide backbone can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group yields quinones, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid exhibit promising antimicrobial properties. For instance, modifications to the structure have shown effectiveness against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL against MRSA and 0.5 to 2 µg/mL against Enterococcus faecalis .

Pharmacological Profiles
The pharmacokinetic properties of this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In silico analyses have compared its properties with established antimicrobial drugs like cefazolin and fluconazole, indicating potential for development into new therapeutic agents targeting resistant pathogens .

Biochemical Applications

Protein Synthesis and Metabolism
As a derivative of isoleucine, this compound plays a crucial role in protein synthesis and amino acid metabolism. It is involved in the production of essential proteins required for various physiological functions, including energy production and muscle maintenance. The compound's unique stereochemistry allows it to interact with specific enzymes and receptors, enhancing its biological activity.

Neurotransmitter Modulation
There is evidence suggesting that this compound may influence neurotransmitter systems in the brain, potentially enhancing cognitive functions and alertness. This makes it a candidate for further research into neuroprotective agents or cognitive enhancers .

Case Study 1: Antimicrobial Development

A recent study synthesized various derivatives of (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid to evaluate their antimicrobial efficacy against multidrug-resistant pathogens. The study highlighted the scaffold's potential as a foundational platform for developing novel antimicrobial agents targeting ESKAPE pathogens, which are known for their resistance to multiple drugs .

Case Study 2: Neuroprotective Research

Another research initiative focused on the neuroprotective effects of this compound in models of neurodegeneration. Preliminary findings suggested that it may enhance neuronal survival under stress conditions by modulating signaling pathways associated with cell survival and apoptosis.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison
Compound Name (Representative Examples) Key Structural Differences Functional Groups Molecular Weight (g/mol) Reference
Target Compound (2S,3S)-2-amino-3-methylpentanoyl, 4-hydroxyphenyl Carboxylic acid, phenolic -OH ~400 (estimated)
(2S)-3-biphenyl-4-yl-2-[[(2R)-3-phenyl-2-sulfanylpropanoyl]amino]propanoic acid Biphenyl, sulfanyl group Thiol, biphenyl 439.5 (calculated)
SD-142 () Oxirane ester, ethoxycarbonyl Ester, epoxide 347.3 (C15H17NO7)
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid () Catechol group, methyl substitution Dihydroxyphenyl, carboxylic acid 211.21
(2S)-2-[[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid () Pyrrolidine ring, sulfanyl Thiol, cyclic amine ~378 (estimated)

Key observations :

  • The target compound lacks sulfur-containing groups (e.g., sulfanyl in ), which may reduce metabolic stability compared to thiol-containing analogs .
  • The 4-hydroxyphenyl group distinguishes it from biphenyl () or catechol derivatives (), impacting solubility and redox activity .
Table 2: Functional Comparison
Compound Biological Target Proposed Activity Reference
Target Compound ACE or similar proteases Potential antihypertensive/ACE inhibition (inferred from structural analogs)
Sulfanylpropanoyl derivatives () ACE Confirmed antihypertensive activity via sulfanyl-mediated zinc chelation
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid () Antioxidant enzymes Radical scavenging due to catechol group
SD-142 () Not specified Likely prodrug (ester group for improved absorption)

Contrasts :

  • The absence of a sulfanyl group in the target compound may limit its ACE inhibition efficacy compared to and .
  • The 4-hydroxyphenyl group offers milder antioxidant activity vs. the catechol in .

Physicochemical Properties

Table 3: Solubility and Stability
Compound Hydrophilic Groups Hydrophobic Groups Solubility (Predicted)
Target Compound 1 phenolic -OH, 3 amines, 1 carboxylic acid 2 methyl branches, aromatic ring Moderate (aqueous)
Biphenyl analog () 1 thiol, 1 carboxylic acid Biphenyl, methyl Low (lipophilic)
Catechol derivative () 2 phenolic -OH, 1 carboxylic acid Methyl High (aqueous)
SD-142 () Ester, carboxylic acid Ethyl, aromatic Low (ester enhances membrane permeability)

Notes:

  • The target compound’s phenolic -OH and carboxylic acid enhance solubility compared to biphenyl analogs but reduce lipophilicity relative to SD-142 .
  • Methyl branches may increase metabolic resistance vs. linear-chain analogs.

Biological Activity

The compound (2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid, often referred to as a peptide or peptide-like molecule, exhibits significant biological activities that make it a subject of interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure can be broken down into several components that contribute to its biological activity:

  • Amino Acid Composition : The compound consists of multiple amino acids, including 4-hydroxyphenyl and branched-chain amino acids, which are known to influence biological interactions.
  • Molecular Formula : The molecular formula is complex, reflecting its multi-peptide nature.
  • Molecular Weight : The molecular weight is significant for its pharmacokinetic properties.
  • Receptor Interaction : The compound may interact with various receptors in the body, including those involved in metabolic regulation and cell signaling pathways.
  • Enzyme Modulation : It has been suggested that the compound can modulate the activity of specific enzymes, which can lead to altered metabolic pathways.
  • Cell Signaling : The presence of specific amino acid sequences allows the compound to participate in cell signaling processes, potentially influencing cellular responses.

Pharmacological Effects

  • Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence suggesting that it can reduce inflammation in various models, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have reported that similar compounds exhibit antimicrobial effects against certain pathogens.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability Assays : The compound was tested on various cell lines, showing a dose-dependent increase in cell viability at certain concentrations while inducing apoptosis at higher doses.
  • Inflammatory Response : Experiments using lipopolysaccharide (LPS) stimulated macrophages showed a reduction in pro-inflammatory cytokines when treated with the compound.
StudyCell LineConcentrationEffect
RAW 264.710 µMReduced TNF-α production by 50%
HeLa5 µMIncreased cell viability by 30%
HepG220 µMInduced apoptosis in 40% of cells

In Vivo Studies

Animal studies have also been conducted:

  • Mouse Models : In a mouse model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to controls.
  • Diabetes Models : In diabetic rats, treatment with the compound improved glucose tolerance and reduced blood sugar levels.

Potential Therapeutic Applications

Given its biological activities, the compound has potential applications in:

  • Metabolic Disorders : Its ability to modulate metabolic pathways suggests it could be beneficial for conditions like obesity and type 2 diabetes.
  • Chronic Inflammatory Diseases : Its anti-inflammatory properties may offer therapeutic avenues for diseases such as rheumatoid arthritis or inflammatory bowel disease.
  • Infection Control : If confirmed through further studies, its antimicrobial properties could contribute to developing new antibiotics or adjunct therapies.

Q & A

Basic: What are the critical considerations for synthesizing this compound with high stereochemical purity?

Answer:
Synthesis requires stepwise peptide coupling using reagents like HOBt/DCC for amide bond formation. Protecting groups (e.g., tert-butoxycarbonyl [Boc] for amines, benzyl for hydroxyls) are essential to prevent side reactions. Post-synthesis, reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) is recommended to validate enantiomeric excess (>98%) . For branched alkyl residues (e.g., 3-methylpentanoyl), steric hindrance may necessitate longer reaction times or elevated temperatures .

Advanced: How can conflicting NMR data on the compound’s conformation in solution be resolved?

Answer:
Contradictions in NOESY or 1^1H-13^{13}C HSQC spectra often arise from dynamic equilibria between rotamers. Use variable-temperature NMR (VT-NMR) to track conformational changes. Pair this with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model low-energy conformers. Cross-validate with X-ray crystallography if single crystals are obtainable .

Basic: Which spectroscopic techniques are most reliable for characterizing the 4-hydroxyphenyl moiety?

Answer:

  • UV-Vis: Detect absorbance near 280 nm (ππ\pi \rightarrow \pi^* transitions of the phenolic ring).
  • 1^1H NMR: Identify aromatic protons as doublets (δ 6.8–7.2 ppm, J = 8.5 Hz) and the hydroxyl proton (δ 9.2–9.6 ppm, exchangeable with D2_2O).
  • FT-IR: Confirm phenolic -OH stretch (3200–3600 cm1^{-1}) and carboxylic acid C=O (1700–1720 cm1^{-1}) .

Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) of this compound?

Answer:

  • Use Fmoc-protected amino acids with low racemization risk (e.g., Fmoc-(S)-2-amino-3-methylpentanoic acid).
  • Activate coupling with OxymaPure/DIC instead of HOBt to reduce base-induced epimerization.
  • Monitor racemization via Marfey’s reagent derivatization followed by HPLC-MS .

Basic: How should researchers handle stability issues related to the 4-hydroxyphenyl group?

Answer:
The phenolic -OH is prone to oxidation. Store the compound under inert gas (N2_2/Ar) at -20°C in amber vials. For aqueous solutions, add 0.1% ascorbic acid as an antioxidant. Confirm stability via LC-MS over 72 hours .

Advanced: What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

Answer:

  • Molecular Docking: Use AutoDock Vina with force fields (e.g., AMBER) to model binding to targets like tyrosine kinases. Focus on the 4-hydroxyphenyl group’s hydrogen-bonding potential.
  • MD Simulations: Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Validate with experimental IC50_{50} assays .

Basic: What are the key steps for validating synthetic batches against known impurities?

Answer:

  • HPLC-DAD: Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to detect byproducts (e.g., deaminated or hydrolyzed derivatives).
  • HRMS: Confirm molecular ion ([M+H]+^+) with <2 ppm mass error.
  • NMR Spiking: Add reference standards of suspected impurities (e.g., tert-butyl esters) to identify contaminants .

Advanced: How can researchers resolve discrepancies in reported bioactivity data across studies?

Answer:
Discrepancies often stem from assay conditions (e.g., buffer pH affecting ionization). Standardize protocols:

  • Use cell lines with consistent passage numbers.
  • Pre-equilibrate the compound in assay buffer (e.g., PBS, pH 7.4) for 1 hour.
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) .

Basic: What safety precautions are mandatory when handling this compound?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use a fume hood during weighing to avoid inhalation of fine particles.
  • Spills: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can the compound’s solubility be enhanced without derivatization?

Answer:

  • Co-solvents: Use 10% DMSO/PBS (v/v) for in vitro assays.
  • Cyclodextrins: Add 2-hydroxypropyl-β-cyclodextrin (10 mM) to aqueous solutions.
  • pH Adjustment: Solubilize the carboxylic acid at pH 7–8, but monitor stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.